4-bromo-2-[(E)-({[(4-chlorobenzoyl)amino]acetyl}hydrazono)methyl]phenyl benzoate
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Overview
Description
4-bromo-2-[(E)-({[(4-chlorobenzoyl)amino]acetyl}hydrazono)methyl]phenyl benzoate is a complex organic compound that features a benzene ring substituted with bromine, chlorine, and benzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(E)-({[(4-chlorobenzoyl)amino]acetyl}hydrazono)methyl]phenyl benzoate typically involves multiple steps, including electrophilic aromatic substitution, nucleophilic substitution, and condensation reactionsThe final steps involve the formation of the hydrazone and the esterification to form the benzoate ester .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process would also be a key consideration for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-[(E)-({[(4-chlorobenzoyl)amino]acetyl}hydrazono)methyl]phenyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or other reactive sites
Common Reagents and Conditions
Common reagents used in these reactions include bromine, chlorine, acyl chlorides, hydrazines, and various catalysts. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the benzene ring .
Scientific Research Applications
4-bromo-2-[(E)-({[(4-chlorobenzoyl)amino]acetyl}hydrazono)methyl]phenyl benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-bromo-2-[(E)-({[(4-chlorobenzoyl)amino]acetyl}hydrazono)methyl]phenyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-[(E)-({[(4-chlorobenzoyl)amino]acetyl}hydrazono)methyl]phenyl 4-ethoxybenzoate
- 4-bromo-2-[(E)-({[(4-chlorobenzoyl)amino]acetyl}hydrazono)methyl]phenyl benzoate
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern and the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C23H17BrClN3O4 |
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Molecular Weight |
514.8 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-[(4-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C23H17BrClN3O4/c24-18-8-11-20(32-23(31)16-4-2-1-3-5-16)17(12-18)13-27-28-21(29)14-26-22(30)15-6-9-19(25)10-7-15/h1-13H,14H2,(H,26,30)(H,28,29)/b27-13+ |
InChI Key |
BEJKIKSAMQDRTJ-UVHMKAGCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)CNC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)CNC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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